4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
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Overview
Description
4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol is a chemical compound with the molecular formula C14H13BrFNO and a molecular weight of 310.16 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a bromine atom, a fluorobenzyl group, and a phenol group .
Scientific Research Applications
4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions.
In biology, this compound can be used to investigate cellular pathways and mechanisms, while in industry, it may find applications in the synthesis of advanced materials and chemical intermediates .
Preparation Methods
The synthesis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol involves several steps. One common synthetic route includes the reaction of 4-bromo-2-fluorobenzyl bromide with an appropriate amine under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the reaction proceeds to completion .
Chemical Reactions Analysis
4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the benzyl group.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various bases and solvents . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol can be compared with other similar compounds, such as:
4-Bromo-2-fluorobenzonitrile: This compound has a similar bromine and fluorine substitution pattern but differs in its functional groups and applications.
(2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid: This compound shares the bromine and fluorobenzyl groups but has additional functional groups that confer different properties and uses.
Properties
IUPAC Name |
4-bromo-2-[[(2-fluorophenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,17-18H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYSNYNBWRCAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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